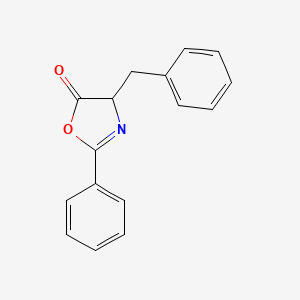

4-Benzyl-2-phenyl-2-oxazoline-5-one

説明

Overview of Oxazolone (B7731731) Derivatives in Chemical Synthesis

Oxazolones, also known as azlactones, are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. core.ac.uk These molecules are highly versatile and play a crucial role as intermediates in the synthesis of numerous organic compounds. sphinxsai.com Their utility stems from the reactivity of the ring system, particularly at the C-2 and C-4 positions, which allows for a variety of chemical transformations. core.ac.uksphinxsai.com Oxazolone derivatives are key precursors for the synthesis of amino acids, peptides, amides, and various other polyfunctional and heterocyclic compounds. sphinxsai.comresearchgate.net Furthermore, many natural and synthetic oxazolone derivatives have demonstrated significant biological activities. sphinxsai.com

Historical Context of Azlactone Chemistry and the Erlenmeyer Synthesis

The chemistry of azlactones dates back to the late 19th century with the pioneering work of Friedrich Gustav Carl Emil Erlenmeyer. The Erlenmeyer-Plöchl azlactone and amino-acid synthesis, first described in 1893, is a cornerstone of this field. wikipedia.orgmodernscientificpress.comdrugfuture.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). wikipedia.orgmodernscientificpress.comijprajournal.com The initial step is the cyclization of the N-acylglycine to form an oxazolone intermediate, which then undergoes a Perkin-type condensation with the aldehyde. wikipedia.orgmodernscientificpress.com This reaction provides a direct route to α,β-unsaturated azlactones, which are valuable precursors for the synthesis of various amino acids. wikipedia.org For instance, the reaction of hippuric acid with benzaldehyde (B42025) yields 4-benzylidene-2-phenyl-2-oxazoline-5-one, a close analog of the title compound. wikipedia.org

Significance of 4-Benzyl-2-phenyl-2-oxazoline-5-one as a Synthetic Intermediate

This compound is a specific azlactone that serves as a valuable synthetic intermediate. Its structure incorporates a reactive oxazolone core, a phenyl group at the 2-position, and a benzyl (B1604629) group at the 4-position. This combination of functionalities makes it a versatile building block for constructing more complex molecular architectures. The presence of the benzyl group at the C-4 position is particularly significant as it introduces a key structural motif found in the amino acid phenylalanine. Indeed, reduction of the corresponding unsaturated precursor, 4-benzylidene-2-phenyl-2-oxazoline-5-one, is a known method for accessing phenylalanine. wikipedia.org The reactivity of the oxazolone ring allows for various nucleophilic attacks and ring-opening reactions, leading to the formation of diverse derivatives. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-benzyl-2-phenyl-4H-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c18-16-14(11-12-7-3-1-4-8-12)17-15(19-16)13-9-5-2-6-10-13/h1-10,14H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJSXVNLBHUVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)OC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373466 | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5874-61-3 | |

| Record name | 2-Phenyl-4-(phenylmethyl)-5(4H)-oxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5874-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyl-2-phenyl-2-oxazoline-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BENZYL-2-PHENYL-2-OXAZOLIN-5-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Benzyl 2 Phenyl 2 Oxazoline 5 One

Classical Erlenmeyer-Plochl Synthesis and its Mechanistic Aspects

The cornerstone of oxazolone (B7731731) synthesis is the Erlenmeyer-Plochl reaction, first reported by Plöchl in 1883 and extensively studied by Erlenmeyer. scribd.com This reaction involves the condensation of N-acylglycines, such as hippuric acid, with aldehydes or ketones. modernscientificpress.com Specifically, for the synthesis of 4-benzyl-2-phenyl-2-oxazoline-5-one, hippuric acid is reacted with benzaldehyde (B42025). wikipedia.org The reaction proceeds via the initial cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone intermediate, which then undergoes a Perkin-type condensation with the aldehyde. modernscientificpress.com

The mechanism involves the formation of a 5-oxazolone (azlactone) through the intramolecular condensation of an acylglycine, typically in the presence of acetic anhydride (B1165640). youtube.com The azlactone intermediate possesses acidic protons at the C-4 position, which allows it to react with aldehydes like benzaldehyde in a condensation reaction. wikipedia.org This reaction typically yields the thermodynamically more stable (Z)-isomer. scribd.com

The classical Erlenmeyer-Plochl synthesis is traditionally carried out using acetic anhydride as both a solvent and a dehydrating agent, with sodium acetate (B1210297) serving as the base catalyst. modernscientificpress.comresearchgate.netresearchgate.net The reaction mixture, containing hippuric acid, an aromatic aldehyde, acetic anhydride, and fused sodium acetate, is heated to facilitate the reaction. researchgate.net

Several variations and alternative catalysts have been explored to improve the reaction conditions. These include the use of:

Alumina: Can be used as a mild base, sometimes in conjunction with acetic anhydride. modernscientificpress.comresearchgate.net

Calcium acetate: Has been employed, particularly in microwave-assisted synthesis. modernscientificpress.comresearchgate.net

Zinc chloride: Another Lewis acid catalyst that has been utilized. researchgate.net

L-proline: Has been investigated as an environmentally benign organocatalyst. researchgate.net

5-Sulfosalicylic acid: Found to be an efficient catalyst for the condensation and cyclodehydration at room temperature. researchgate.net

The choice of catalyst can influence the reaction rate and the formation of side products. For instance, stronger bases like sodium acetate can sometimes lead to self-condensation of the aldehyde. ucd.ie

Table 1: Catalysts and Conditions in Erlenmeyer-Plochl Synthesis

| Catalyst/Reagent | Conditions | Reference |

|---|---|---|

| Acetic Anhydride, Sodium Acetate | Heating | researchgate.netresearchgate.net |

| Alumina | Mild base | modernscientificpress.comresearchgate.net |

| Calcium Acetate | Microwave irradiation | modernscientificpress.comresearchgate.net |

| Zinc Chloride | N/A | researchgate.net |

| L-proline | Acetic anhydride | researchgate.net |

Efforts to optimize the Erlenmeyer-Plochl synthesis have focused on improving reaction yields and the purity of the final product. One key strategy involves the careful control of reaction temperature. For instance, in a cascade cyclization reaction, increasing the temperature from 60 °C to 80 °C was necessary to obtain the desired product, although initial heating at lower temperatures yielded an intermediate oxazolone. acs.org

The choice of solvent and the stoichiometry of the reagents are also critical. While acetic anhydride is the classical solvent, other systems have been explored. acs.org The use of catalytic amounts of sodium acetate, rather than stoichiometric quantities, has been shown to be effective when a solvent is used. researchgate.net To minimize side reactions and improve yield, extensive purification of the crude azlactone product is often avoided. scribd.com

The exocyclic double bond in this compound allows for the existence of (E) and (Z) geometric isomers. The classical Erlenmeyer-Plochl synthesis typically results in the formation of the thermodynamically more stable (Z)-isomer. scribd.com The absolute configuration of these isomers has been determined using NMR spectroscopy. sigmaaldrich.comchemicalbook.com

While the standard reaction is not stereospecific, modifications can be made to favor the formation of a particular isomer. For example, conducting the reaction in polyphosphoric acid (PPA) has been reported to favor the formation of the (E)-isomer. scribd.com The development of stereospecific synthetic methods for related oxazoline (B21484) structures has been an area of active research, employing chiral catalysts or auxiliaries to control the stereochemical outcome. nih.govnih.gov

Alternative Cyclization and Modern Synthetic Approaches

Beyond the classical Erlenmeyer-Plochl method, other synthetic strategies have been developed for the preparation of this compound and its derivatives. These modern approaches often offer advantages in terms of reaction efficiency, milder conditions, and environmental impact.

An alternative route to oxazolones involves the use of sulfonyl chlorides. While direct examples for this compound are less common, the principle involves the activation of N-acyl amino acids. For instance, arylsulfonyl chlorides have been used in the synthesis of unsaturated azlactones. researchgate.net The general strategy involves the reaction of an N-acyl amino acid with a sulfonyl chloride, which facilitates the cyclization to the oxazolone ring. This method is part of a broader field of using sulfonyl chlorides in the synthesis of various heterocyclic compounds. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the Erlenmeyer-Plochl synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.netucd.iearkat-usa.org For example, the synthesis of oxazolines from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) can be efficiently carried out under microwave conditions. acs.org Microwave heating in the presence of calcium acetate has also been reported for the synthesis of oxazolones. modernscientificpress.comresearchgate.net This technique offers a faster and often more efficient alternative to conventional heating methods. arkat-usa.org

Catalyst-Free Methods

Catalyst-free synthetic methods are gaining traction for their simplicity and reduced environmental impact. These reactions often proceed under thermal conditions or are initiated by the inherent reactivity of the substrates. While numerous catalyst-free methods exist for various heterocyclic compounds, specific literature detailing a direct, catalyst-free synthesis for this compound is not extensively documented.

Research into catalyst-free reactions for oxazolones has predominantly focused on the Erlenmeyer-Plöchl synthesis, which yields the unsaturated benzylidene derivatives through the condensation of an N-acylglycine (like hippuric acid), an aldehyde (such as benzaldehyde), and a dehydrating agent like acetic anhydride. A truly catalyst-free method for the direct synthesis of the saturated this compound from its primary precursors, such as the cyclization of N-benzoylphenylalanine, would typically require an activating or dehydrating agent, which can be considered a reagent or catalyst. A recent study reported a catalyst-free synthesis for other N,O-heterocycles, highlighting the potential for developing such methods, though it was not applied to the target oxazolone. nih.gov

Green Chemistry Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For oxazolone synthesis, these approaches often involve the use of environmentally benign solvents (like water or ethanol), organocatalysts, or solvent-free conditions.

Many green chemistry strategies have been successfully applied to the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolone. These include:

Organocatalysis : Using L-proline as a recyclable, non-toxic catalyst for the condensation reaction. researchgate.net

Solvent-Free Mechanochemical Grinding : A multicomponent approach involving grinding the reactants together, which avoids the need for solvents and often reduces reaction times.

However, these green methods are documented to produce the benzylidene structure due to the nature of the condensation reaction between hippuric acid and an aldehyde. Direct green synthesis routes to this compound are not as clearly defined in the literature.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. The most famous MCR for synthesizing oxazolone structures is the Erlenmeyer-Plöchl reaction.

This reaction is a cornerstone for producing 4-arylidene-2-phenyl-5(4H)-oxazolones. google.com It typically involves the one-pot reaction of:

Hippuric acid (or another N-acylglycine)

An aromatic aldehyde

Acetic anhydride

A weak base (e.g., sodium acetate)

This process inherently leads to the formation of a carbon-carbon double bond at the 4-position of the oxazolone ring, resulting in the benzylidene derivative, not the benzyl (B1604629) derivative. core.ac.ukresearchgate.net A mechanochemical approach has been described as an efficient, one-step green MCR for these unsaturated azlactones. google.com Direct synthesis of this compound via an MCR is not the typical outcome of these established methods.

Precursors and Starting Materials

The synthesis of this compound is most directly achieved through the cyclization of an appropriate α-amino acid derivative. The primary precursors and starting materials are detailed below.

The key immediate precursor is N-benzoylphenylalanine . This compound contains the necessary phenyl, benzyl, and benzamide (B126) groups in the correct arrangement to form the target oxazolone upon cyclization, typically facilitated by a dehydrating agent.

The synthesis of N-benzoylphenylalanine itself starts with more fundamental materials:

L-phenylalanine or D,L-phenylalanine : This amino acid provides the core structure, including the chiral center and the benzyl side chain at the 4-position of the final oxazolone.

Benzoyl Chloride : This reagent is used to introduce the benzoyl group onto the nitrogen atom of phenylalanine via an acylation reaction (e.g., the Schotten-Baumann reaction). youtube.com

Base : A base, such as sodium hydroxide, is required to facilitate the acylation of phenylalanine with benzoyl chloride. youtube.com

Dehydrating Agent/Activating Agent : To cyclize N-benzoylphenylalanine into the oxazolone, a dehydrating agent such as acetic anhydride is commonly used.

The table below summarizes the key precursors and their roles in the synthesis.

Table 1: Precursors for the Synthesis of this compound

| Precursor/Starting Material | Role in Synthesis |

|---|---|

| Phenylalanine | Provides the carbon backbone, the benzyl group at the C4 position, and the nitrogen atom for the oxazolone ring. |

| Benzoyl Chloride | Acts as the acylating agent to introduce the 2-phenyl group of the oxazolone ring. |

| Sodium Hydroxide | Used as a base to facilitate the N-acylation of phenylalanine. |

It is important to contrast these precursors with those used for the synthesis of the unsaturated analogue, 4-benzylidene-2-phenyl-5(4H)-oxazolone, which are typically glycine (B1666218) (in the form of hippuric acid) and benzaldehyde. core.ac.ukresearchgate.net

Table 2: Comparison of Precursors for Saturated vs. Unsaturated Oxazolones

| Target Compound | Key Precursors |

|---|---|

| 4-Benzyl -2-phenyl-2-oxazoline-5-one | Phenylalanine, Benzoyl Chloride |

Chemical Reactivity and Transformations of 4 Benzyl 2 Phenyl 2 Oxazoline 5 One

Ring-Opening Reactions

The oxazolone (B7731731) ring is prone to cleavage under various conditions, leading to the formation of important synthetic intermediates like amino acids and their derivatives.

The hydrolysis of 4-benzyl-2-phenyl-2-oxazoline-5-one and its derivatives is a key reaction for the preparation of amino acids. researchgate.net This process involves the cleavage of the endocyclic carboxyl group within the oxazolone ring. researchgate.net Base-catalyzed hydrolysis has been studied for a series of (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones. researchgate.net The reaction rates are influenced by the nature of the substituents on the phenyl ring. researchgate.net Acid hydrolysis of these compounds can also lead to the substitution of the amino group with a carbonyl group, yielding products like 5-phenyl-oxazolidine-2,4-dione. znaturforsch.com This ease of hydrolysis highlights the compound's utility as a precursor in amino acid synthesis. researchgate.netznaturforsch.com

Table 1: Examples of Hydrolysis Reactions

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| (Z)-4-benzylidene-2-(substituted phenyl)-4H-oxazol-5-ones | 70% v/v aqueous dioxan, base catalysis | Substituted Phenylalanine Derivatives | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Alcoholysis of the oxazolone ring provides a route to α,β-dehydroamino acid esters. This reaction is significant as these esters are valuable building blocks in the synthesis of various biologically active molecules. The reaction proceeds through the nucleophilic attack of an alcohol on the carbonyl group of the oxazolone, leading to ring opening.

The reaction of this compound with amines, known as aminolysis, can proceed via two main pathways: substitution at the exocyclic carbon or cleavage of the 1,5-bond of the oxazolone ring. researchgate.net The outcome of the reaction is influenced by the nature of the amine and the reaction conditions. For instance, reaction with primary alkyl amines often leads to substitution at the exocyclic methylene (B1212753) group, affording 4-alkylaminomethylene-2-oxazolin-5-ones. researchgate.net In contrast, reaction with aniline (B41778) in the presence of acetic acid can result in the cleavage of the 1,5-bond to yield 3-anilino-2-benzoylaminoacrylanilide. researchgate.net This regioselectivity can be explained by the Hard-Soft Acid-Base (HSAB) principle. researchgate.net

Cycloaddition Reactions

Cycloaddition reactions involve the combination of two π-electron systems to form a ring. libretexts.org In the context of this compound, the exocyclic double bond can act as a dienophile in Diels-Alder reactions, which are [4+2] cycloadditions. libretexts.org These reactions are valuable for constructing six-membered rings with controlled stereochemistry. libretexts.org The oxazolone moiety can also participate in other types of cycloadditions, such as [2+2] cycloadditions with alkenes under photochemical conditions to form cyclobutane (B1203170) rings. libretexts.org

Substitution Reactions at Phenyl and Phenylmethylene Groups

The phenyl and phenylmethylene groups of this compound can undergo both electrophilic and nucleophilic substitution reactions. For example, nitration of related 2,5-diphenyl-1,3,4-oxadiazole (B188118) systems has been shown to yield a mixture of nitrophenyl derivatives, with the product distribution depending on the nitrating agent used. rsc.org Nitration with nitric acid alone tends to favor para-substitution, while mixed acids or nitronium tetrafluoroborate (B81430) lead to a higher proportion of meta-substituted products. rsc.org These findings suggest that the phenyl rings in the oxazolone structure are amenable to functionalization through various substitution reactions.

Derivatization and Formation of Novel Heterocyclic Systems

This compound serves as a versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. researchgate.netnih.gov The reactive nature of the oxazolone ring allows for its transformation into other heterocyclic systems through reactions with various nucleophiles and electrophiles. For instance, reaction with phenylhydrazine (B124118) can lead to the formation of 1,2,4-triazin-6(5H)-ones. nih.gov The oxazolone can also be a starting point for creating more complex molecules containing multiple heterocyclic rings, such as those incorporating imidazole (B134444) or thiazole (B1198619) moieties. researchgate.net These derivatization reactions are crucial for developing new compounds with potential biological activities. nih.govresearchgate.net

Table 2: Examples of Heterocyclic Systems Derived from this compound

| Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|

| Phenylhydrazine | 1,2,4-Triazin-6(5H)-one | nih.gov |

| o-Phenylenediamine | Imidazole derivative | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Conversion to Imidazolones and Thiazolones

The oxazolone ring can be transformed into other five-membered heterocycles, such as imidazolones and thiazolones, through reactions that involve ring-opening followed by recyclization with appropriate reagents.

Imidazolones: The synthesis of imidazolone (B8795221) derivatives from oxazolones can be achieved by reacting the oxazolone with a source of ammonia (B1221849). A general method involves the treatment of a 2-phenyl-5(4H)-oxazolone with ammonium (B1175870) acetate (B1210297) under microwave irradiation. ut.ac.ir This reaction proceeds via the initial aminolysis of the lactone ring by ammonia (derived from ammonium acetate), leading to an α-acylamino amide intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the corresponding 4-benzylidene-2-phenyl-1H-imidazol-5(4H)-one. While this method is established for various oxazolones, specific studies detailing the yields and conditions for this compound are not extensively documented.

Thiazolones: The conversion of oxazolones to their corresponding thiazolone analogues is a known transformation. A general method for preparing 4-aryliden-5(4H)-thiazolones involves treating the parent oxazolone with thioacetic acid. acs.org This reaction is believed to proceed through the nucleophilic attack of the sulfur atom on the carbonyl carbon of the oxazolone, leading to ring opening and subsequent recyclization to form the thiazolone ring. This method provides a pathway to sulfur-containing heterocycles from readily available oxazolone precursors.

Table 1: General Transformations to Imidazolones and Thiazolones

| Starting Material | Reagent(s) | Product Class | General Reaction Scheme |

| 2-Phenyl-5(4H)-oxazolone derivative | Ammonium Acetate, Microwave | Imidazol-5(4H)-one derivative | |

| 2-Phenyl-5(4H)-oxazolone derivative | Thioacetic Acid | Thiazol-5(4H)-one derivative |

Synthesis of Pyrazole (B372694) and Isoquinoline (B145761) Derivatives

The versatility of the oxazolone ring also allows for its potential use in the synthesis of other heterocyclic structures like pyrazoles. However, the synthesis of more complex fused systems like isoquinolines directly from this precursor is not a commonly reported pathway.

Pyrazole Derivatives: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. chim.it A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648). The reaction of oxazolones with hydrazine derivatives presents a plausible route to pyrazole structures. The reaction would likely initiate with the nucleophilic attack of hydrazine on the C-5 carbonyl of the oxazolone ring, causing ring opening to form an N-benzoylphenylalanyl hydrazide. This intermediate could then, under appropriate conditions, undergo intramolecular cyclization and dehydration to yield a pyrazole derivative. While this pathway is mechanistically feasible, specific examples and detailed research findings for the reaction of this compound with hydrazine to yield pyrazoles are not prominently featured in the literature.

Isoquinoline Derivatives: Isoquinoline is a bicyclic aromatic heterocycle. thieme-connect.de The synthesis of the isoquinoline core typically involves established methods such as the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions, which generally utilize different precursors, such as β-phenylethylamines or benzylamines. thieme-connect.denih.gov A direct conversion of this compound into an isoquinoline derivative would require a significant skeletal reorganization and the formation of a new aromatic ring, a transformation for which there is currently no well-established precedent in the chemical literature.

Advanced Analytical and Computational Studies

Spectroscopic Characterization Techniques.dtu.dkresearchgate.net

A variety of spectroscopic methods are employed to elucidate the structure and confirm the identity of 4-Benzyl-2-phenyl-2-oxazoline-5-one and its derivatives.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of this compound and its analogues, characteristic vibrational bands are observed. A significant feature in the IR spectra of these compounds is the carbonyl (C=O) stretching vibration, which typically appears in the region of 1775-1800 cm⁻¹. researchgate.net The carbon-nitrogen double bond (C=N) stretch is generally observed around 1650-1660 cm⁻¹, while the carbon-carbon double bond (C=C) of the benzylidene group and aromatic rings shows absorptions in the 1550-1595 cm⁻¹ range. researchgate.net The lactone C-O stretching vibration is also identifiable, often appearing between 1150 and 1224 cm⁻¹. researchgate.net In some instances, the carbonyl stretching band may exhibit splitting, which has been attributed to Fermi resonance. dtu.dk

Table 1: Characteristic FT-IR Absorption Bands for 4-Benzylidene-2-phenyl-2-oxazoline-5-one Derivatives researchgate.net

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O (carbonyl) | 1775-1800 |

| C=N (imine) | 1650-1660 |

| C=C (alkene/aromatic) | 1550-1595 |

Note: The exact positions of these bands can be influenced by substituents on the aromatic rings.

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

In the ¹H-NMR spectrum of 4-benzylidene-2-phenyloxazol-5(4H)-one, the vinylic proton (=CH) of the benzylidene group typically appears as a singlet around δ 7.29 ppm. researchgate.net The aromatic protons from the benzylidene and phenyl rings resonate in the multiplet region between δ 7.38 and 8.25 ppm. researchgate.net The absolute configuration of the geometric isomers of 4-benzylidene-2-phenyl-2-oxazolin-5-one (B1144300) has been determined using NMR spectroscopy. chemicalbook.comsigmaaldrich.com

¹³C-NMR spectroscopy is also utilized to characterize the carbon skeleton of these oxazolone (B7731731) derivatives. dtu.dk The chemical shifts of the carbon atoms in the oxazolone ring are assigned to further confirm the molecular structure.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-benzylidene-2-phenyl-2-oxazolin-5-one, the molecular ion peak (M⁺) is observed at m/z 249, corresponding to its molecular weight. researchgate.net Common fragments observed in the mass spectrum include ions at m/z 221, 116, 105, 89, 77, and 51, which provide further structural information. researchgate.net

Single-crystal X-ray diffraction has been instrumental in definitively determining the three-dimensional structure of 4-benzylidene-2-phenyl-1,3-oxazol-5(4H)-one. researchgate.net These studies reveal that the molecule is nearly planar, with a slight twist between the oxazole (B20620) ring and the attached phenyl and benzylidene rings. researchgate.net For instance, in one study, the dihedral angle between the benzene (B151609) ring and the oxazole ring was found to be 7.98 (8)°, and the angle between the oxazole and the phenyl rings linked by the C=C bond was 5.50 (8)°. researchgate.net The conformation around the exocyclic C=C double bond is typically found to be Z. researchgate.net Crystal packing is often stabilized by intermolecular interactions such as C-H···O and π-π stacking interactions. researchgate.net

Table 2: Selected Crystallographic Data for (4Z)-4-Benzylidene-2-phenyl-1,3-oxazol-5(4H)-one researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.0827 (6) |

| b (Å) | 7.7848 (3) |

| c (Å) | 27.6527 (16) |

| V (ų) | 2601.1 (2) |

Computational Chemistry and Molecular Modeling.dergipark.org.tr

Computational methods provide valuable insights into the electronic structure and properties of this compound.

Density Functional Theory (DFT) calculations, often at the B3LYP/6-311G(d,p) level of theory, have been used to optimize the molecular geometry and analyze the electronic properties of oxazolone derivatives. dergipark.org.trnih.govnih.gov The calculated geometric parameters from DFT studies are generally in good agreement with experimental data obtained from X-ray crystallography. dergipark.org.tr

These computational studies also provide information about the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an oxazol-5-one derivative, the HOMO energy level was calculated to be -6.037 eV, with the electrons distributed over the entire molecule. dergipark.org.tr The LUMO, with a calculated energy of -2.566 eV, had electrons more localized on the oxazol-5-one ring. dergipark.org.tr The HOMO-LUMO energy gap is a key parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into chemical reactivity. youtube.comwikipedia.orgnumberanalytics.com It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest energy orbital devoid of electrons, functions as an electron acceptor, dictating the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

For this compound, FMO analysis, typically performed using Density Functional Theory (DFT) calculations, would reveal the distribution and energies of these key orbitals. The analysis helps in predicting how the molecule will interact with other reagents. For instance, the location of the HOMO would indicate the most probable site for electrophilic attack, while the LUMO's position would highlight the likely site for nucleophilic attack. This understanding is crucial for predicting the outcomes of various chemical reactions and for designing new synthetic pathways involving this oxazolone derivative.

| Orbital | Energy (eV) | Primary Atomic Contribution | Role in Reactivity |

|---|---|---|---|

| HOMO | -6.5 | Oxazolone Ring, Phenyl Group | Electron Donor (Nucleophilicity) |

| LUMO | -1.8 | Oxazolone Ring, Benzyl (B1604629) Group | Electron Acceptor (Electrophilicity) |

| HOMO-LUMO Gap | 4.7 | - | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net This map provides a color-coded guide to the distribution of charge, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov

In an MEP map, regions of negative potential, typically colored red or yellow, are associated with high electron density and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the locations of lone pairs on heteroatoms. Conversely, regions of positive potential, usually colored blue, indicate a deficiency of electrons and are prone to nucleophilic attack. researchgate.net Green areas represent regions of neutral potential. researchgate.net

For this compound, the MEP map would likely show significant negative potential around the oxygen and nitrogen atoms of the oxazolone ring, particularly the carbonyl oxygen, making these sites attractive for electrophiles. The hydrogen atoms of the phenyl and benzyl groups would exhibit positive potential. This detailed three-dimensional view of the molecule's electronic landscape is invaluable for understanding its intermolecular interactions, including hydrogen bonding and reactivity patterns. researchgate.net

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other macromolecule. nih.gov This technique is instrumental in drug discovery and molecular biology for understanding and predicting the binding affinity and mode of interaction between a small molecule and its biological target. nih.gov

In the context of this compound, molecular docking studies would be employed to investigate its potential as a biologically active agent. By docking the oxazolone derivative into the active site of a specific enzyme or receptor, researchers can assess the favorability of the interaction. The docking process generates a binding score, which estimates the binding free energy, and provides a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. These studies are crucial for identifying potential biological targets and for the rational design of more potent and selective inhibitors.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Observed Interactions |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 | Hydrogen Bonds, Pi-Alkyl |

| Tumor Necrosis Factor-alpha (TNF-α) | -7.5 | Tyr59, Tyr119, Gly121 | Hydrogen Bonds, Pi-Pi Stacking |

| B-cell lymphoma 2 (Bcl-2) | -9.1 | Arg102, Phe105, Asp111 | Hydrogen Bonds, Hydrophobic Interactions |

Studies on Photophysical and Photochemical Activities

The photophysical and photochemical properties of organic molecules are of great interest due to their potential applications in areas such as photosensitizers, fluorescent probes, and materials science. researchgate.netmdpi.com Photophysical processes involve the absorption of light and subsequent non-reactive de-excitation pathways like fluorescence and phosphorescence. Photochemical processes, on the other hand, involve chemical reactions initiated by the absorption of light.

For oxazolone derivatives, the presence of an extended π-conjugated system often leads to interesting photophysical behaviors. researchgate.net Studies on compounds structurally related to this compound have shown that they can exhibit fluorescence. researchgate.netmdpi.com The investigation of its photophysical properties would involve measuring its absorption and emission spectra in various solvents to determine its maximum absorption wavelength (λmax), molar absorptivity, and fluorescence quantum yield.

Photochemical studies would explore the reactivity of the molecule upon exposure to UV or visible light. This could involve investigating potential photoisomerization, photocyclization, or photoreactions with other molecules. For instance, some related compounds, like 2-phenylbenzimidazole-5-sulfonic acid, have been shown to generate reactive oxygen species upon UV irradiation, which has implications for their potential use in photodynamic therapy or their potential for photodamage. nih.gov Understanding the excited-state properties and reactivity of this compound is essential for harnessing its potential in light-based technologies or for assessing its photostability.

Biological Activities and Pharmaceutical Applications of Oxazolone Derivatives

Antimicrobial Properties

Oxazolone (B7731731) derivatives have demonstrated a wide spectrum of antimicrobial activities. crpsonline.com Research has shown that these compounds are effective against various pathogenic bacteria and fungi. core.ac.ukumz.ac.ir

Antibacterial Activity (e.g., E. coli, S. aureus)

Derivatives of oxazolone have shown considerable promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.

A study involving a series of 4-benzylidene-2-(4-nitro-phenyl)-4H-oxazol-5-one derivatives found that most of the synthesized compounds were highly active against Staphylococcus aureus and E. Coli at a concentration of 1 mg/ml. core.ac.uk Similarly, another investigation into 4-benzylidene-2-methyl-oxazoline-5-one revealed both bacteriostatic and bactericidal effects against a panel of microorganisms. umz.ac.irumz.ac.ir This compound was particularly effective against S. aureus PTCC 1112, creating a maximum inhibition zone of 34 mm. umz.ac.ir Interestingly, two clinical isolates, P. aeruginosa and Proteus sp., which were resistant to the standard antibiotic Trimethoprim/sulfamethoxazole (SXT), were highly sensitive to 4-benzylidene-2-methyl-oxazoline-5-one. umz.ac.ir

Furthermore, newly synthesized 5(4H)-oxazolone-based-sulfonamides exhibited a broad spectrum of activity. mdpi.com Specifically, derivatives containing an unsubstituted phenyl group, a 4-methoxy group, or a 4-nitro group proved to be among the most potent against both Gram-positive and Gram-negative bacteria. mdpi.com Other studies have confirmed the antibacterial potential of various oxazolone derivatives against pathogens like E. coli and S. aureus. crpsonline.comjocpr.com For instance, certain 4-benzyl-piperazinyl-s-triazine derivatives displayed better antibacterial activity against Bacillus subtilis and Staphylococcus aureus than the reference drug, streptomycin. researchgate.net

Table 1: Antibacterial Activity of Selected Oxazolone Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus PTCC 1112 | Inhibition Zone (IZ) | 34 mm | umz.ac.ir |

| 4-Benzylidene-2-methyl-oxazoline-5-one | S. aureus ATCC 25923 | MIC | 0.05 mg/ml | umz.ac.ir |

| 4-Benzylidene-2-methyl-oxazoline-5-one | Clinical S. aureus | MIC | 0.05 mg/ml | umz.ac.ir |

| (E)-N-(2-(4-Benzylidene-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide (9a) | S. aureus | MIC | 3.9 µg/mL | mdpi.com |

| (E)-N-(2-(4-(4-Methoxybenzylidene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide (9b) | S. aureus | MIC | 1.95 µg/mL | mdpi.com |

| (E)-N-(2-(4-(4-Nitrobenzylidene)-5-oxo-4,5-dihydrooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide (9f) | E. coli | MIC | 7.8 µg/mL | mdpi.com |

Antifungal Activity

The antifungal properties of oxazolone derivatives have also been a subject of investigation. Several synthesized derivatives of 4-benzylidene-2-(4-nitro-phenyl)-4H-oxazol-5-one showed moderate activity against the fungal strain Candida Albicans, while some specific compounds in the series demonstrated good activity. core.ac.uk This suggests that certain structural modifications can enhance antifungal efficacy. core.ac.uk

In another study, 4-benzylidene-2-methyl-oxazoline-5-one was reported to have an antimicrobial effect on the yeast C. albicans. umz.ac.ir The evaluation of 5(4H)-oxazolone-based-sulfonamides also included antifungal screening, which identified a naphthalene-containing derivative as the most potent antifungal agent in the series. mdpi.com The general class of oxazolones is recognized for possessing antifungal activity. crpsonline.comjocpr.comderpharmachemica.com

Antiviral Activity

The potential for oxazolone derivatives to act as antiviral agents has been noted in the scientific literature. Various substituted oxazolones are reported to possess a wide range of biological activities, including antiviral and anti-HIV properties. mdpi.comcrpsonline.comresearchgate.net

Anticancer and Antitumor Potential

The tumor-inhibiting properties of oxazolones represent a significant area of research, with studies indicating their potential to affect malignant cell proliferation. researchgate.net A variety of oxazolone derivatives have been synthesized and evaluated for their anticancer and antitumor activities. mdpi.comresearchgate.net For example, research on 4-benzylidene-2-methyl-oxazoline-5-one demonstrated that the compound induced cell death through toxic effects on MCF-7 breast cancer cells. umz.ac.irumz.ac.ir

Cytotoxicity Studies (e.g., A549 cell line)

Cytotoxicity against human cancer cell lines is a key indicator of anticancer potential. The A549 human lung cancer cell line has been used as a model to test the efficacy of oxazolone compounds.

A significant study evaluated a series of fourteen 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives for their cytotoxic effects on the A549 cell line using the Sulforhodamine B (SRB) assay. researchgate.net The parent compound, 4-benzylidene-2-phenyloxazol-5(4H)-one, was found to be the most potent in the series, with a CTC50 (50% cytotoxic concentration) value of 25 µg/ml. researchgate.net Derivatives with different substitutions on the benzylidene ring showed varying levels of activity, highlighting the importance of the substituent's nature and position on cytotoxicity. researchgate.net

Table 2: Cytotoxicity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Cancer Cell Line

| Compound | Substituent on Benzylidene Ring | CTC50 (µg/ml) | Source |

|---|---|---|---|

| 1 | None | 25 | researchgate.net |

| 2 | 4-N,N-dimethylamino | 80 | researchgate.net |

| 3 | 4-Hydroxy | 33 | researchgate.net |

| 4 | 4-Methoxy | 40 | researchgate.net |

| 8 | 2-Chloro | 38 | researchgate.net |

| 13 | 4-Nitro | 48 | researchgate.net |

Anti-inflammatory and Analgesic Activities

Oxazolone derivatives are recognized for their anti-inflammatory and analgesic potential. mdpi.comjocpr.comresearchgate.net Studies have shown that specific derivatives can significantly reduce inflammation and pain in preclinical models.

One study revealed that the 4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one derivative exhibited a remarkable anti-inflammatory effect, causing a 50.6% reduction in edema, which was superior to the 41.5% reduction seen with aspirin. nih.gov In the same vein, research conducted by Mariappan et al. on a series of benzylidene-oxazolones identified derivatives with promising analgesic activity when compared to the standard drug pentazocine. nih.gov Furthermore, all tested compounds in that series possessed anti-inflammatory activity, with one derivative proving to be more active than aspirin. nih.gov The structural framework of these compounds is also relevant to the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs), further underscoring their therapeutic potential in this area. acs.org

Antioxidant Properties

Oxazolone derivatives have demonstrated notable antioxidant capabilities, primarily through their ability to scavenge free radicals and inhibit lipid peroxidation. Research has shown that the antioxidant activity of these compounds is often influenced by the nature and position of substituents on the phenyl rings.

In one study, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives (E1-E10) were synthesized and evaluated for their antioxidant activity. The study measured the inhibition of lipid peroxidation (LP) and the effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in rats in vitro. Among the synthesized compounds, derivative E3 emerged as the most potent, exhibiting an 89% inhibition of microsomal EROD activity at a concentration of 10⁻³ M, which was superior to the 85% inhibition by the specific inhibitor, caffeine, at the same concentration. nih.gov This suggests that certain oxazolone derivatives can act as significant antioxidants. nih.gov

The antioxidant potential of oxazolone derivatives is attributed to their chemical structure, which can stabilize and delocalize unpaired electrons, thereby neutralizing reactive oxygen species. This property makes them promising candidates for mitigating oxidative stress-related pathologies.

Table 1: Antioxidant Activity of Selected 4-(Substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one Derivatives

| Compound | Inhibition of Microsomal EROD Activity (%) at 10⁻³ M |

| E3 | 89 |

| Caffeine (Inhibitor) | 85 |

Other Reported Biological Activities

Beyond their antioxidant effects, oxazolone derivatives have been investigated for a multitude of other biological activities, highlighting their broad pharmacological potential.

Several studies have explored the potential of oxazolone derivatives as antidiabetic agents. In a notable study, a series of novel (Z)-4-aryliden-2-(4-methoxyphenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model. nih.gov The results indicated that many of the synthesized compounds exhibited a significant reduction in blood glucose levels.

Compound 2d , in particular, demonstrated a 64.36% reduction in blood glucose levels at a dose of 50 mg/kg body weight, which was comparable to the standard drug rosiglitazone (B1679542) (69.33% reduction at 100 mg/kg). The study suggested that the hypoglycemic effect of these oxazolone derivatives might be mediated by stimulating glucose utilization in peripheral tissues. The structural similarity of these compounds to thiazolidinediones, a class of established antidiabetic drugs, suggests a similar mechanism of action, possibly as agonists of peroxisome proliferator-activated receptors (PPARs).

Table 2: Antidiabetic Activity of Selected 4-Arylidine 2-[4-methoxy phenyl] oxazol-5-one Derivatives in Streptozotocin-Induced Diabetic Rats

| Compound | Substituent (Ar) | % Blood Glucose Reduction (at 50 mg/kg) |

| 2a | Phenyl | 62.80 |

| 2c | 4-Chlorophenyl | 61.20 |

| 2d | 4-Nitrophenyl | 64.36 |

| 2e | 4-Hydroxyphenyl | 62.20 |

| 2f | 3-Nitrophenyl | 61.60 |

| 2h | 2-Chlorophenyl | 55.68 |

| 2i | 3,4-Dimethoxyphenyl | 62.01 |

| 2j | 3,4,5-Trimethoxyphenyl | 61.80 |

| Rosiglitazone (Standard) | - | 69.33 (at 100 mg/kg) |

The fight against Human Immunodeficiency Virus (HIV) has also benefited from the exploration of oxazolone derivatives. Research has led to the discovery of novel compounds with significant anti-HIV activity.

One such compound is a tetrahydroindazolylbenzamide derivative synthesized through oxazolone chemistry. This derivative demonstrated remarkable anti-HIV activity with an EC₅₀ of 2.77 μM and low cytotoxicity (CC₅₀ of 118.7 μM), resulting in a high selectivity index (SI) of 68. nih.govasianpubs.org Further studies on its mechanism of action revealed that it acts as a late reverse transcription inhibitor, interfering with the viral replication cycle at an early stage before integration into the host genome. nih.gov

Another class of oxazolone-related compounds, oxazole-benzenesulfonamides, have been found to inhibit the crucial interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eukaryotic translation elongation factor 1A (eEF1A). nih.gov This novel mechanism of action provides a new avenue for combating drug-resistant HIV-1 strains. Furthermore, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 RT, blocking both its DNA polymerase and ribonuclease H activities. mdpi.com

Table 3: Anti-HIV Activity of a Tetrahydroindazolylbenzamide Derivative

| Parameter | Value |

| EC₅₀ | 2.77 μM |

| CC₅₀ | 118.7 μM |

| Selectivity Index (SI) | 68 |

The central nervous system is another area where oxazolone derivatives have shown promise. Several studies have investigated their anticonvulsant and sedative properties. A series of 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from oxazolone precursors, were evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.govslideshare.netslideshare.net

Compound 5b , 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, emerged as a particularly potent anticonvulsant with an ED₅₀ of 8.9 mg/kg in the MES test and 10.2 mg/kg in the scPTZ test, showing greater efficacy than the standard drugs carbamazepine (B1668303) and ethosuximide. nih.gov The mechanism of action is believed to involve the GABAergic system, as suggested by its strong binding affinity to the GABAᴀ receptor. nih.gov Additionally, some piperazine (B1678402) derivatives of oxazolone have been synthesized and evaluated for their antidepressant and anticonvulsant activities. nih.gov

Table 4: Anticonvulsant Activity of a Selected 1,3,4-Oxadiazole Derivative

| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |

| 5b | 8.9 | 10.2 |

| Carbamazepine (Standard) | > 8.9 | - |

| Ethosuximide (Standard) | - | > 10.2 |

The application of oxazolone derivatives extends to agriculture, where they have been investigated for their herbicidal and pesticidal activities. sdiarticle5.com A study on the herbicidal activity of 4-benzylidene-2-phenyl oxazol-5(4H)-one derivatives demonstrated their potential to inhibit seed germination. asianpubs.orgasianpubs.orgresearchgate.net When tested against radish seeds (Raphanus sativus), several synthesized compounds showed good inhibition of seed germination. asianpubs.orgresearchgate.net

Another study evaluated the herbicidal activity of 4-arylidene-2-phenyl-2-imidazolin-5-ones, which are structurally related to oxazolones, against weeds like Echinochola crus-galli (barnyard grass). Certain derivatives exhibited excellent herbicidal activity against this significant paddy field weed. The mechanism of action for their herbicidal properties is thought to involve the inhibition of specific enzymes that are crucial for plant growth and development. sdiarticle5.com Some oxazolone derivatives have also been reported to have insecticidal effects. nih.gov

Table 5: Herbicidal Activity of Selected 4-Benzylidene-2-phenyl oxazol-5(4H)-one Derivatives on Radish Seed Germination

| Compound | Substituent | % Seed Germination Inhibition |

| 3a | H | Good |

| 3b | 3-OCH₃ | Good |

| 3c | 4-Cl | Good |

| 3d | 4-NO₂ | Good |

Oxazolone derivatives have also been shown to possess immunomodulatory properties, with the ability to influence the activity of immune cells. A study on selected oxazolone derivatives revealed their effects on phagocyte chemiluminescence, neutrophil chemotaxis, and T-cell proliferation. This suggests that these compounds can modulate both innate and adaptive immune responses.

More recently, a synthetic 1,2,4-oxadiazole (B8745197) derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-amine, was found to have both antitumor and immunomodulatory effects. nih.gov This compound was shown to induce the polarization of bone marrow-derived macrophages (BMDMs) towards the M1 phenotype, which is associated with anti-tumoral activity. nih.gov The treated macrophages also showed increased production of TNF-α, a pro-inflammatory cytokine. nih.gov These findings highlight the potential of oxazolone-related structures in the development of new immunotherapeutic agents.

Tyrosinase Inhibition

Oxazolone derivatives have emerged as a significant class of compounds exhibiting potent tyrosinase inhibitory activity. nih.gov Tyrosinase is a crucial copper-containing enzyme that plays a rate-limiting role in the production of melanin (B1238610). mdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable targets for therapeutic and cosmetic applications. mdpi.comtandfonline.com

A study involving a series of seventeen synthesized oxazolone derivatives demonstrated excellent in vitro tyrosinase inhibitory properties, with IC50 values ranging from 1.23 µM to 17.73 µM. nih.gov The inhibitory concentrations of these compounds were compared against standard inhibitors, L-mimosine (IC50 of 3.68 µM) and kojic acid (IC50 of 16.67 µM). nih.gov

The research highlighted that the substitutions at the C-2 and C-4 positions of the oxazolone ring are critical for the compound's inhibitory function. nih.gov For instance, the derivative (2-Methyl-4-[E,2Z)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one), which features a cinnamoyl group at the C-4 position, was identified as the most potent inhibitor in the series, with an IC50 value of 1.23 µM. nih.gov Several other derivatives in the study also showed greater potency than both L-mimosine and kojic acid. nih.gov These findings suggest that specific oxazolone derivatives could serve as lead molecules for developing new treatments for disorders related to tyrosinase activity. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Oxazolone Derivatives

| Compound | Substituent at C-4 | Substituent at C-2 | IC50 (µM) nih.gov |

|---|---|---|---|

| Derivative 1 | Cinnamoyl | Methyl | 1.23 ± 0.37 |

| Derivative 2 | 4-Hydroxy-3-methoxy-benzylidene | Methyl | 2.15 ± 0.75 |

| Derivative 3 | 4-Hydroxy-benzylidene | Methyl | 3.11 ± 0.95 |

| Derivative 4 | 3,4-Dihydroxy-benzylidene | Methyl | 3.23 ± 0.66 |

| Derivative 5 | 2,4-Dihydroxy-benzylidene | Methyl | 3.51 ± 0.25 |

| Kojic Acid (Standard) | - | - | 16.67 ± 0.52 |

| L-Mimosine (Standard) | - | - | 3.68 ± 0.02 |

Cardiotonic Activity

Certain oxazolone derivatives have been reported to possess cardiotonic activity. biointerfaceresearch.com Cardiotonic agents are substances that increase the force of contraction of the heart muscle, and they are primarily used in the management of conditions like heart failure and certain types of cardiac arrhythmias. frontiersin.org The biological evaluation of various 5(4H)-oxazolones has identified a range of pharmacological effects, including this cardiac-stimulating property. tandfonline.combiointerfaceresearch.com While the oxazolone nucleus is recognized for a wide spectrum of biological actions, including antimicrobial, anti-inflammatory, and anticancer effects, its potential application in cardiovascular therapy is an area of interest. biointerfaceresearch.comijceronline.com Further research is required to fully elucidate the specific structure-activity relationships and mechanisms of action responsible for the cardiotonic effects observed in this class of heterocyclic compounds.

Applications in Materials Science and Biotechnology

Use as Biosensors and pH Sensors

The ability of the azlactone moiety to readily react with primary amines, such as those found in the lysine (B10760008) residues of proteins, provides a powerful platform for the fabrication of biosensors. This covalent immobilization is a critical step in creating biosensors, as it ensures the stable attachment of biological recognition elements (e.g., enzymes, antibodies) to a sensor surface.

Azlactone-functionalized surfaces can be used to immobilize enzymes without the need for pre-activation or harsh chemical treatments, which helps in preserving the enzyme's natural conformation and activity. For instance, studies on polymer brushes containing azlactone groups have demonstrated high-density immobilization of enzymes like RNase A, glucose oxidase, and trypsin. The immobilized enzymes retain a significant portion of their activity, which is crucial for the sensitivity and reliability of a biosensor. Research has shown that the pH dependence of an immobilized enzyme remains similar to that of its free counterpart, indicating that the immobilization process does not significantly alter its structure.

While direct use of 4-Benzyl-2-phenyl-2-oxazoline-5-one as a sensor is not widely documented, its core reactivity is the principle behind using azlactone-functionalized polymers to create sensing platforms. These platforms can be adapted for pH sensing by immobilizing pH-sensitive fluorescent dyes or proteins. The stable, covalent linkage provided by the azlactone reaction ensures the sensor's durability and longevity. The development of flexible, transcutaneous sensors for monitoring physiological pH and lactate (B86563) often relies on the immobilization of sensing molecules, a process where azlactone chemistry is highly applicable. researchgate.net

Reactive Platforms for Polymer Design

Polymers bearing azlactone functionality are considered powerful "reactive platforms" because they can be easily modified after synthesis. acs.orgacs.org This allows for the creation of a vast array of functional materials from a single type of polymer, providing a modular approach to materials design. beilstein-journals.org

The azlactone group readily undergoes ring-opening reactions with nucleophiles like primary amines, alcohols, and thiols. acs.orgacs.org This reaction is typically rapid, occurs at room temperature, and proceeds without the need for a catalyst or the generation of byproducts. acs.org Consequently, a base polymer, such as poly(2-vinyl-4,4-dimethylazlactone) (PVDMA), can be treated with various small molecules or polymers containing primary amine groups to create libraries of new polymers with diverse side-chain functionalities. acs.orgresearchgate.net This approach has been used to synthesize new amphiphilic copolymers and cationic polymers for applications such as DNA delivery. acs.orgresearchgate.net This post-polymerization modification strategy offers a significant advantage over synthesizing each functional polymer from its corresponding monomer, which can be complex and time-consuming.

The efficient and mild reactivity of the azlactone ring is particularly advantageous for immobilizing delicate biological molecules. acs.org Azlactone-functionalized surfaces, such as polymer films, fibers, and membranes, serve as excellent supports for the covalent attachment of proteins, enzymes, and peptides. nih.govwikipedia.org This method is often superior to other immobilization techniques that may require harsh conditions or complex multi-step procedures that can denature the biomolecule.

Research has demonstrated the successful immobilization of various enzymes onto azlactone-containing polymer brushes, with the bound enzymes retaining high relative activity. nih.gov This makes azlactone-functionalized materials highly suitable for applications in biocatalysis, affinity chromatography, and diagnostics. The ability to create covalently crosslinked multilayers also allows for the fabrication of robust, three-dimensional structures with a high capacity for biomolecule loading. acs.org

Table 1: Examples of Biomolecules Immobilized Using Azlactone-Functionalized Platforms

| Biomolecule | Platform | Purpose | Research Finding |

| RNase A | Poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) brushes | Model enzyme immobilization | High surface density (7.5 µg/cm²) achieved; relative activity near that of the free enzyme. nih.gov |

| Glucose Oxidase | PVDMA brushes | Biosensing | Demonstrated high relative activity after immobilization. nih.gov |

| Trypsin | PVDMA brushes | Biocatalysis | Showed high relative activity compared to other immobilization methods. nih.gov |

| holo-Transferrin | Water-soluble azlactone copolymers | Targeted drug delivery | Successful conjugation and receptor-specific cellular uptake demonstrated. researchgate.net |

| Peptides | Azlactone-functionalized fibers | Functional materials | Provides a platform for creating bioactive textiles or filters. wikipedia.org |

Advanced Materials and Devices

The versatility of the azlactone functional group extends to the development of sophisticated materials for electronics and nanotechnology.

While the direct application of this compound in electrophotographic photoreceptors is not established, related heterocyclic compounds are of interest in this field. For example, certain azo compounds have been used in the photosensitive layers of photoreceptors to enhance sensitivity and durability. google.com

More directly, oxazolone (B7731731) derivatives have recently emerged as promising materials for non-linear optics (NLO). acs.orgnih.gov Specific oxazolone compounds have been shown to exhibit a significant third-order NLO response and can function as light amplifiers, generators of higher harmonics, and electromagnetic wave modulators. acs.orgacs.orgnih.gov These properties are critical for the development of all-optical photonic switchers, logic gates, and other advanced optoelectronic systems. acs.org A hybrid polymeric system doped with an oxazolone derivative was found to produce a third-order NLO signal three times higher than the reference material, highlighting the potential of this class of compounds in next-generation optical technologies. acs.org

Current research does not indicate that this compound or other azlactones are used as precursors for the synthesis of carbon nanotubes (CNTs). The synthesis of CNTs typically involves methods like chemical vapor deposition from carbon sources such as hydrocarbons or carbon monoxide. d-nb.infomkjc.in

However, the functionalization of existing CNTs is a critical step for their application in advanced materials, and this is where azlactone chemistry could play a role. Pristine CNTs are often insoluble and difficult to process. beilstein-journals.org Covalent functionalization of CNT surfaces with various chemical groups can dramatically improve their solubility and compatibility with polymer matrices. nih.gov The reactivity of the azlactone ring with amine-functionalized CNTs could provide a powerful route to creating CNT-polymer composites with tailored electronic and mechanical properties, although specific literature on this application is not yet widespread.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。